molecular formula C17H23N5O B4529853 N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine

Cat. No.: B4529853
M. Wt: 313.4 g/mol
InChI Key: LRYMEWIXSKEBSQ-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a benzimidazole moiety, and a methylated amine group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine typically involves multiple steps, starting with the preparation of the oxadiazole and benzimidazole intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate nitrile and hydrazine derivatives under acidic or basic conditions. The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

The final step involves the coupling of these intermediates with N-methylmethanamine under controlled conditions, often using catalysts such as palladium or copper to facilitate the reaction. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and reduce the risk of human error. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
  • This compound analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-12(2)9-22-15-8-6-5-7-14(15)19-17(22)11-21(4)10-16-18-13(3)23-20-16/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYMEWIXSKEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)CC2=NC3=CC=CC=C3N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Reactant of Route 3
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N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Reactant of Route 6
Reactant of Route 6
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N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine

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